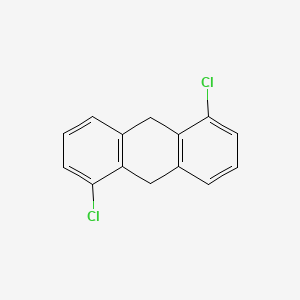
1,5-Dichloro-9,10-dihydroanthracene
Cat. No. B8669007
M. Wt: 249.1 g/mol
InChI Key: HPGVHYDFZAMOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242162B2
Procedure details


A mixture of 1,5-dichloro anthraquinone (49, 10 g, 36 mmol), red phosphorous (4.5 g, 145 mmol) and hydroiodic acid (47+%, 70 ml) in 470 ml of glacial acetic acid was refluxed under N2 for 4 days. The resulting mixture was cooled to room temperature and poured into 1 L of water to precipitate a violet colored solid. The solid was collected by filtration, dissolved in 800 ml of CH2Cl2, and filtered again. The filtrate was washed once with 100 ml of H2O, dried over Na2SO4 and concentrated under vacuum to yield the yellow colored, crude solid product. Methanol (100 ml) was added to this solid product and filtered again to collect white needles of the desired product (7.2 g, 80%). 1H NMR (300 MHz, CDCl3): δ 4.10 (s, 4H), 7.12-7.25 (m, 6H). 13C NMR (300 MHz, CDCl3): δ 32.93, 126.50, 127.13, 127.20, 133.15, 137.16.

[Compound]
Name
red phosphorous
Quantity
4.5 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[C:9]([Cl:17])[CH:10]=[CH:11][CH:12]=3)[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.I.O.CO>C(O)(=O)C>[Cl:1][C:2]1[C:15]2[CH2:14][C:13]3[C:8](=[C:9]([Cl:17])[CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
[Compound]
|
Name
|
red phosphorous
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
I
|
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed under N2 for 4 days
|
|
Duration
|
4 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 800 ml of CH2Cl2
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed once with 100 ml of H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the yellow colored, crude solid product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect white needles of the desired product (7.2 g, 80%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=CC=2CC3=C(C=CC=C3CC12)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
